(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid
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Overview
Description
(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tetrahydroisoquinoline core, a methoxyphenylsulfonyl group, and a carboxylic acid functional group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the isoquinoline derivative using a sulfonyl chloride reagent, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1,2,3,4-Tetrahydro-2-[(4-chlorophenyl)sulfonyl]-3-isoquinolinecarboxylic Acid
- (3R)-1,2,3,4-Tetrahydro-2-[(4-fluorophenyl)sulfonyl]-3-isoquinolinecarboxylic Acid
Uniqueness
Compared to similar compounds, (3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C17H17NO5S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
(3R)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17NO5S/c1-23-14-6-8-15(9-7-14)24(21,22)18-11-13-5-3-2-4-12(13)10-16(18)17(19)20/h2-9,16H,10-11H2,1H3,(H,19,20)/t16-/m1/s1 |
InChI Key |
SSLDMNORZOIZGF-MRXNPFEDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O |
Origin of Product |
United States |
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